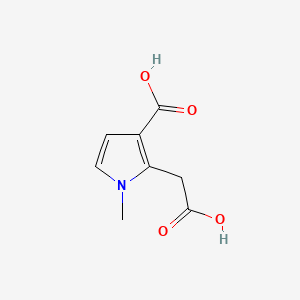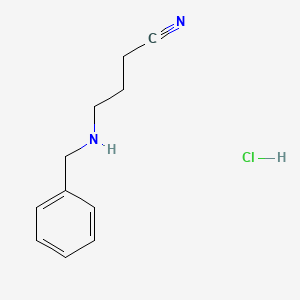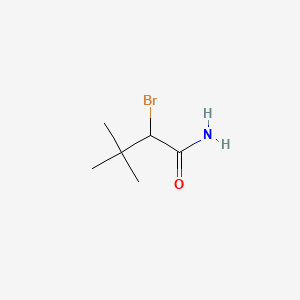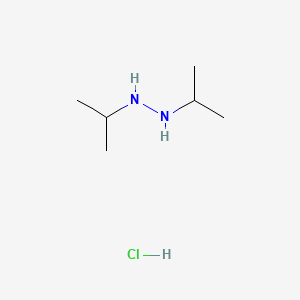
2-(羧甲基)-1-甲基-1H-吡咯-3-羧酸
描述
2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a derivative of pyrrole carboxylic acid, which is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and carboxylic acid groups that confer acidity and reactivity to the molecule.
Synthesis Analysis
The synthesis of pyrrole carboxylic acid derivatives, such as 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, can involve various methods. For instance, the synthesis of related compounds has been reported using unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Additionally, the synthesis of similar compounds has been achieved through reactions involving primary anilines and aryl halides catalyzed by copper in the presence of pyrrole-2-carboxylic acid as a ligand .
Molecular Structure Analysis
The molecular structure of pyrrole carboxylic acid derivatives has been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies provide insights into the electronic transitions, vibrational analysis, and the nature of intra- and intermolecular interactions within the molecule. For example, the formation of dimers in the solid state through intermolecular hydrogen bonding has been observed .
Chemical Reactions Analysis
Pyrrole carboxylic acids can undergo various chemical reactions. One such reaction is the decarboxylation of pyrrole-2-carboxylic acid, which is subject to acid catalysis in strongly acidic solutions, leading to the formation of pyrrole and carbon dioxide . Additionally, pyrrole carboxylic acids can act as ligands in catalytic reactions, such as the Cu-catalyzed monoarylation of anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole carboxylic acids have been studied through both experimental and computational methods. For example, the standard molar enthalpies of combustion and sublimation have been determined for 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid, providing information on their thermochemical properties . The addition of substituents to the pyrrole ring, such as a carboxylic or a methyl group, has been shown to affect the energetic properties of these compounds .
Relevant Case Studies
Case studies involving pyrrole carboxylic acids include the investigation of their role as ligands in catalytic reactions , their biosynthetic mechanisms in aromatic rice , and their potential as glycine site antagonists in pharmacological applications . These studies highlight the versatility and significance of pyrrole carboxylic acids in various fields, from synthetic chemistry to biology and medicine.
科学研究应用
1. 聚吡咯基微粒的合成和表征
Maeda、Corradi 和 Armes (1995) 的一项研究重点是羧酸官能化聚吡咯-二氧化硅微粒的合成和表征。这些颗粒是通过在二氧化硅颗粒存在下用 1-(2-羧乙基)吡咯与吡咯共聚而制成的,从而形成稳定的胶体分散液。这些分散液已根据其粒度、化学成分和光吸收率进行了表征。这些微粒表面羧酸基团的存在表明其作为免疫诊断分析中新型标记颗粒的潜在生物医学应用 (Maeda、Corradi 和 Armes,1995)。
2. 具有未配位羧基的过渡金属配合物
Su 等人 (2014) 合成了新的配体,包括 1-羧甲基-5-甲基-1H-吡唑-4-羧酸及其异构体,并表征了它们的结构。他们进一步合成了这些配体与锌、铜和镉的三种配合物。这些配合物在室温下在固态中表现出双发射发光,表明在发光领域具有潜在应用 (Su 等,2014)。
3. 与环氧化物的反应
Irwin 和 Wheeler (1972) 考察了吡咯-2-甲酸甲酯与环氧化物的反应,在不同条件下生成各种化合物。这项研究深入了解了吡咯衍生物的化学性质及其在有机合成中的潜在应用 (Irwin 和 Wheeler,1972)。
4. 晶体学和理论研究
Maurin 等人 (2002) 对 1-甲基-5-氧代-2-苯基四氢-1H-吡咯-3-羧酸进行了晶体学和从头算理论研究。他们的工作提供了有关此类化合物的结构和性质的宝贵数据,有助于理解它们在材料科学和药物设计中的潜在应用 (Maurin 等,2002)。
未来方向
属性
IUPAC Name |
2-(carboxymethyl)-1-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-3-2-5(8(12)13)6(9)4-7(10)11/h2-3H,4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEANTQTOYOMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232763 | |
| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83863-74-5 | |
| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)












